

Application Notes and Protocols for DL-Cystined6 in Cysteine Metabolism Research

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Compound of Interest		
Compound Name:	DL-Cystine-d6	
Cat. No.:	B1459269	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine is a semi-essential sulfur-containing amino acid that occupies a central role in cellular metabolism. It is a critical component of proteins, a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), and a key molecule in the production of taurine, coenzyme A, and hydrogen sulfide (H₂S).[1][2] Given its importance in redox homeostasis, detoxification, and cellular bioenergetics, the study of cysteine metabolism is paramount in various fields, including cancer biology, neurodegenerative diseases, and drug development.[1]

Stable isotope tracers are indispensable tools for metabolic flux analysis, enabling the quantitative tracking of metabolic pathways in living systems.[4] **DL-Cystine-d6**, a deuterium-labeled form of cystine, serves as a robust tracer for elucidating the metabolic fate of cysteine. When introduced into a biological system, **DL-Cystine-d6** is taken up by cells, reduced to two molecules of L-cysteine-d3, and subsequently incorporated into various downstream metabolites. By using mass spectrometry to detect the deuterium label, researchers can trace the flux of cysteine through its various metabolic pathways.

These application notes provide detailed protocols for utilizing **DL-Cystine-d6** as a tracer to study cysteine metabolism in both in vitro and in vivo models.



Key Applications

- Metabolic Flux Analysis (MFA): Quantify the rates of cysteine uptake, incorporation into glutathione, and catabolism through various pathways.
- Cancer Metabolism Research: Investigate the increased demand for cysteine in tumorigenesis for the synthesis of glutathione to combat oxidative stress.
- Drug Discovery and Development: Assess the effects of novel therapeutic agents on cysteine metabolic pathways.
- Redox Biology: Directly measure the synthesis rates of glutathione under different physiological and pathological conditions.
- Neurological Disorder Research: Study alterations in cysteine-related pathways in models of neurodegenerative diseases.

Experimental Protocols Protocol 1: In Vitro Tracing of DL-Cystine-d6 in Cultured Cells

This protocol outlines the steps for tracing the metabolism of **DL-Cystine-d6** in cultured mammalian cells.

Materials:

- DL-Cystine-d6
- Cell culture medium deficient in cystine
- Dialyzed fetal bovine serum (FBS)
- Cultured mammalian cells
- N-Ethylmaleimide (NEM)
- Ice-cold phosphate-buffered saline (PBS)



- · Ice-cold 80% methanol
- · Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Cell Culture: Culture cells to the desired confluency in standard growth medium.
- Tracer Introduction:
 - One hour prior to introducing the tracer, replace the standard medium with cystine-free medium supplemented with dialyzed FBS.
 - Prepare the tracer-containing medium by dissolving DL-Cystine-d6 in the cystine-free medium to the desired final concentration (e.g., 200 μM).
 - Remove the cystine-free medium from the cells and add the **DL-Cystine-d6**-containing medium.
- Incubation: Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.
- Metabolite Extraction:
 - At each time point, rapidly wash the cells with ice-cold PBS.
 - Immediately add ice-cold 80% methanol containing a thiol-alkylating agent like N-Ethylmaleimide (NEM) to prevent the auto-oxidation of cysteine.
 - Scrape the cells and collect the cell lysate.
 - Centrifuge the lysate at high speed to pellet cellular debris.
- Sample Analysis:
 - Collect the supernatant containing the metabolites.



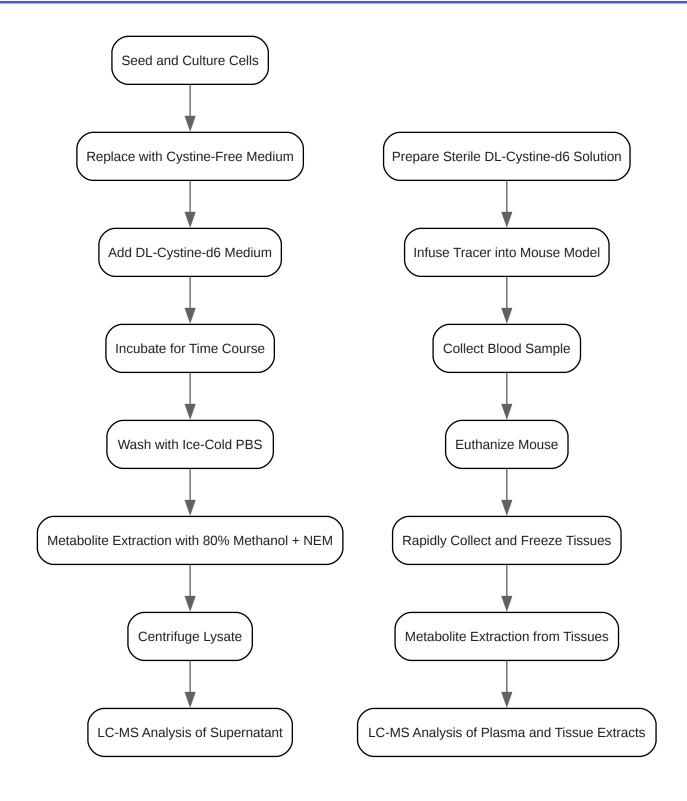




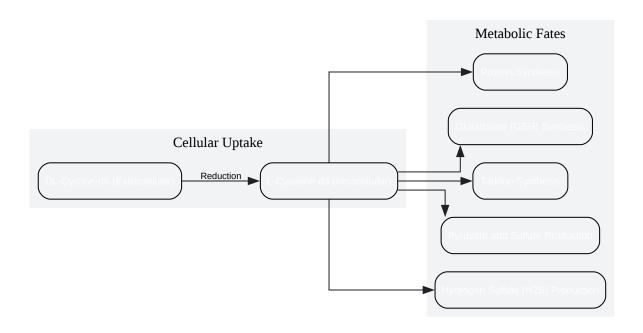
 Analyze the samples by LC-MS to determine the isotopic enrichment in cysteine, glutathione, and other downstream metabolites.

Diagram: In Vitro Experimental Workflow









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